molecular formula C6H6BrCl2NO B6609252 2-amino-6-bromo-4-chlorophenol hydrochloride CAS No. 858013-99-7

2-amino-6-bromo-4-chlorophenol hydrochloride

Cat. No.: B6609252
CAS No.: 858013-99-7
M. Wt: 258.92 g/mol
InChI Key: PQHSTHXNVNNCSW-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-chlorophenol hydrochloride is an organic compound with the molecular formula C6H5BrClNO·HCl It is a derivative of phenol, substituted with amino, bromo, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-bromo-4-chlorophenol hydrochloride typically involves multi-step reactions starting from phenol derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-chlorophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove halogen substituents.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with new functional groups.

Scientific Research Applications

2-Amino-6-bromo-4-chlorophenol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-6-bromo-4-chlorophenol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino, bromo, and chloro groups can participate in hydrogen bonding, halogen bonding, and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromophenol
  • 2-Amino-6-chlorophenol
  • 4-Amino-3-bromo-2-chloropyridine

Uniqueness

2-Amino-6-bromo-4-chlorophenol hydrochloride is unique due to the specific combination of amino, bromo, and chloro substituents on the phenol ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-amino-6-bromo-4-chlorophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO.ClH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2,10H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHSTHXNVNNCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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